molecular formula C20H32N4O B2764059 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine CAS No. 2034557-42-9

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine

Cat. No.: B2764059
CAS No.: 2034557-42-9
M. Wt: 344.503
InChI Key: PRFYHRIODLFBQI-UHFFFAOYSA-N
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Description

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C20H32N4O and its molecular weight is 344.503. The purity is usually 95%.
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Biological Activity

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : This is typically achieved through cyclization reactions involving suitable amines and dihaloalkanes.
  • Attachment of the Oxane Moiety : Introduced via nucleophilic substitution reactions with oxane derivatives.
  • Pyridine Ring Formation : Often synthesized through condensation reactions followed by cyclization.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound modulates their activity, influencing cellular signaling pathways. Specific interactions may vary based on the target and the biological context.

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antimicrobial Effects : Compounds with piperidine and pyridine moieties have shown moderate to strong antibacterial activity against various pathogens such as Salmonella typhi and Bacillus subtilis .
CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
1-{1-[...]}TBDTBD

Study 1: Antibacterial Screening

In a study involving synthesized derivatives containing piperidine moieties, significant antibacterial activity was observed. The study utilized both in silico docking studies and BSA binding interactions to elucidate pharmacological effectiveness, indicating that modifications in structure could enhance activity .

Study 2: Enzyme Inhibition

Another notable investigation focused on the inhibition of acetylcholinesterase by similar piperidine derivatives. The results demonstrated strong inhibitory effects, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-2-8-21-20(3-1)24-13-11-23(12-14-24)19-4-9-22(10-5-19)17-18-6-15-25-16-7-18/h1-3,8,18-19H,4-7,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYHRIODLFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CC4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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